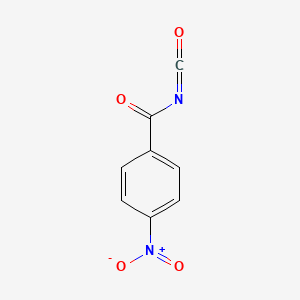

4-Nitrobenzoyl isocyanate

Description

Contextualization of Acyl Isocyanates in Contemporary Organic Synthesis

Acyl isocyanates are a class of organic compounds characterized by the -C(=O)N=C=O functional group. Their high reactivity makes them valuable intermediates in modern organic synthesis. google.com The electrophilic nature of the isocyanate group allows for facile reactions with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is harnessed to produce a variety of important organic molecules such as carbamates, ureas, and other heterocyclic compounds. orgsyn.orgorganic-chemistry.org The versatility of acyl isocyanates has cemented their role as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. google.com

Rationale for Dedicated Academic Investigation of 4-Nitrobenzoyl Isocyanate

This compound, specifically, is of significant academic interest due to the influence of the 4-nitrobenzoyl group on the reactivity of the isocyanate moiety. The nitro group, being a strong electron-withdrawing group, enhances the electrophilicity of the isocyanate carbon, making it highly reactive towards nucleophiles. cymitquimica.com This heightened reactivity allows for chemical transformations under mild conditions and enables the synthesis of complex molecules that may not be accessible with less reactive isocyanates. lookchem.com Furthermore, the resulting N-(4-nitrobenzoyl) substituted products are often crystalline and amenable to purification and characterization, making them ideal substrates for studying reaction mechanisms and exploring new synthetic methodologies. The presence of the nitro group also opens up possibilities for further functionalization, adding to the synthetic utility of this reagent.

Historical Overview of Relevant Isocyanate Chemistry Developments

The study of isocyanates dates back to the 19th century, but their synthetic utility was significantly expanded in the 20th century. A major breakthrough was the development of phosgenation, the reaction of amines with phosgene (B1210022) to produce isocyanates, which became a cornerstone of industrial isocyanate production. wikipedia.orgdoxuchem.com However, the hazardous nature of phosgene spurred the development of alternative, safer synthetic routes. wikipedia.org One such method involves the reaction of primary amides with oxalyl chloride to generate acyl isocyanates. wikipedia.orgorgsyn.org Another important historical development was the Curtius rearrangement, which provides a pathway to isocyanates from acyl azides. wikipedia.org These foundational discoveries paved the way for the synthesis and exploration of a wide array of isocyanates, including the highly reactive this compound.

Research Objectives and Scope of Inquiry

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the synthesis and key physical and spectroscopic properties of this compound.

Analyze its reactivity and the mechanistic pathways it undergoes, particularly in cycloaddition reactions and reactions with various nucleophiles.

Explore its applications as a versatile building block in the synthesis of heterocyclic compounds and other functionalized molecules.

The scope of this inquiry is strictly limited to the chemical synthesis, properties, reactivity, and synthetic applications of this compound.

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is an organic compound that presents as a pale yellow to brownish liquid or solid, depending on its purity. cymitquimica.com It is characterized by the presence of a benzoyl group, an isocyanate functional group, and a nitro group at the para position of the aromatic ring. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H4N2O4 |

| Molecular Weight | 192.13 g/mol cymitquimica.com |

| Appearance | Pale yellow to brownish liquid or solid cymitquimica.com |

| CAS Number | 4461-37-4 cymitquimica.com |

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for a Derivative, N-(4-nitrobenzoyl)-N'-(2-cyanophenyl)thiourea

| Spectroscopic Data | Values |

|---|---|

| ¹H NMR (DMSO-d6) | δ = 12.47 (s, 1H, C=ONHC=S), 12.04 (s, 1H, C=SNHC=Car.), 8.30, 8.12, 7.93, 7.85, (8H, Ar-H) preprints.org |

| ¹³C NMR (CDCl3) | 179.4 (C=S); 167.0(C=O); 150.3; 142.6; 138.4; 133.4; 130.8; 124.8; 123.8; 119.1, (ArC); 108.7 (CN) preprints.org |

| IR (KBr pellet, cm⁻¹) | 3212 (N-H), 3070, 3005 (C-Harom), 2225 (C≡N), 1662 (C=O), 1592 (N-H, bending), 1518 (thiocarbonyl, CS-N), 1335 (N-C=S, thioureido), 1156 (carbonyl, CO-N), 854 (C=S) preprints.org |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common laboratory preparation involves the reaction of 4-nitrobenzoyl chloride with a source of the cyanate (B1221674) ion. Historically, silver cyanate was used, but due to its high cost, other methods are now more prevalent. google.com

A widely used and more convenient method is the reaction of 4-nitrobenzamide (B147303) with oxalyl chloride. orgsyn.orgorganic-chemistry.org This reaction proceeds by the activation of the primary amide by oxalyl chloride, followed by the elimination of carbon monoxide, carbon dioxide, and hydrogen chloride to yield the acyl isocyanate. organic-chemistry.org This method is advantageous as it utilizes readily available starting materials. organic-chemistry.org

Another synthetic route is through the Curtius rearrangement of 4-nitrobenzoyl azide (B81097). scispace.com This reaction involves the thermal or photochemical decomposition of the acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org

Reactivity and Mechanistic Pathways

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic effects of the 4-nitrobenzoyl group. The nitro group is a potent electron-withdrawing group, which inductively and through resonance withdraws electron density from the aromatic ring and the adjacent carbonyl group. This, in turn, increases the electrophilic character of the isocyanate carbon atom, making it highly susceptible to attack by nucleophiles. cymitquimica.com The steric hindrance around the isocyanate group is relatively low, allowing for facile approach of various nucleophiles.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. While specific examples of cycloaddition reactions involving this compound were not detailed in the provided search results, isocyanates, in general, are known to undergo [2+2], [3+2], and [4+2] cycloadditions. For instance, isocyanides, which are structurally related, are known to participate in [4+1] cycloaddition reactions with various electrophilic substrates to form five-membered heterocyclic rings. rsc.org

Reactions with Nucleophiles

The most characteristic reactions of this compound involve the addition of nucleophiles to the highly electrophilic carbon of the isocyanate group. cymitquimica.comvulcanchem.com

With Amines: It reacts readily with primary and secondary amines to form the corresponding N-(4-nitrobenzoyl)ureas. vulcanchem.com

With Alcohols: In the presence of an alcohol, it forms N-(4-nitrobenzoyl)carbamates. wikipedia.org

With Water: Hydrolysis of this compound leads to the formation of 4-nitrobenzamide via an unstable carbamic acid intermediate, which decarboxylates. wikipedia.org

Applications in Organic Synthesis

Building Block for Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The reactive isocyanate group provides a handle for introducing the 4-nitrobenzoyl moiety into a molecule, which can then undergo subsequent cyclization reactions. For example, it can be used in the synthesis of quinazolinone derivatives and other nitrogen-containing heterocycles. acs.org The formation of ureas and carbamates from this compound can be the first step in a multi-step synthesis towards more complex heterocyclic systems. organic-chemistry.org

Synthesis of Functionalized Molecules

Beyond heterocyclic synthesis, this compound is employed in the preparation of various functionalized organic molecules. Its reaction with different nucleophiles leads to the formation of N-acylureas, N-acylcarbamates, and N-acylthiocarbamates. organic-chemistry.org These functional groups are present in many biologically active molecules and are of interest in medicinal chemistry and materials science. organic-chemistry.org The ability to introduce the 4-nitrobenzoyl group with its specific electronic properties can be used to modulate the properties of the final molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-5-9-8(12)6-1-3-7(4-2-6)10(13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCVWVLUBDJADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447638 | |

| Record name | 4-nitrobenzoylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-37-4 | |

| Record name | 4-nitrobenzoylisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitrobenzoyl Isocyanate

Precursor Synthesis and Reactivity Pertinent to Isocyanate Formation

The successful synthesis of 4-nitrobenzoyl isocyanate is critically dependent on the efficient preparation of its immediate precursors, namely 4-nitrobenzoyl chloride and 4-nitrobenzoyl azide (B81097). The reactivity of these precursors directly dictates the pathway and yield of the final isocyanate product.

Synthesis of 4-Nitrobenzoyl Chloride and its Reactivity Profiles

4-Nitrobenzoyl chloride serves as a crucial intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, dyes, and agrochemicals. chemimpex.com Its preparation is most commonly achieved through the reaction of 4-nitrobenzoic acid with a chlorinating agent. Historically, phosphorus pentachloride has been a widely used reagent for this conversion. prepchem.comorgsyn.org The reaction involves heating a mixture of 4-nitrobenzoic acid and phosphorus pentachloride, which results in the formation of 4-nitrobenzoyl chloride and phosphorus oxychloride. prepchem.comorgsyn.org The product can then be purified by distillation under reduced pressure. prepchem.com

An alternative and often more convenient method involves the use of thionyl chloride. orgsyn.orgtandfonline.com Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride can produce 4-nitrobenzoyl chloride in near-quantitative yields. tandfonline.com This method is sometimes preferred as the excess thionyl chloride can be easily removed by distillation. orgsyn.org The quality and purity of the reagents, particularly phosphorus pentachloride, can significantly impact the yield of the final product. orgsyn.org

The reactivity of 4-nitrobenzoyl chloride is characterized by the high electrophilicity of its acyl group, making it susceptible to nucleophilic attack. chemimpex.com This property is fundamental to its role in subsequent reactions, such as the formation of 4-nitrobenzoyl azide, and in its use as an acylating agent for creating complex organic structures. chemimpex.comsigmaaldrich.com It is also used as an additive in polymerization processes to act as a scavenger for any basicity in the system. scribd.com

Table 1: Comparison of Synthetic Methods for 4-Nitrobenzoyl Chloride

| Reagent | Typical Conditions | Reported Yield | Notes | Source(s) |

|---|---|---|---|---|

| Phosphorus Pentachloride | Heating on a water bath | 90-96% | Yield is highly dependent on reagent purity. orgsyn.org | prepchem.comorgsyn.org |

Generation and Transformation of 4-Nitrobenzoyl Azide

4-Nitrobenzoyl azide is the direct precursor to this compound via the Curtius rearrangement. masterorganicchemistry.com It is typically synthesized from 4-nitrobenzoyl chloride through a nucleophilic acyl substitution reaction with an azide salt. masterorganicchemistry.com A common laboratory procedure involves reacting 4-nitrobenzoyl chloride with sodium azide in a solvent system like aqueous acetone (B3395972). orgsyn.orgznaturforsch.com The azide separates as a precipitate and can be isolated by filtration. orgsyn.org Alternative azide sources, such as trimethylsilyl (B98337) azide, can also be employed, sometimes in the presence of a catalyst. masterorganicchemistry.comznaturforsch.com

The primary transformation of 4-nitrobenzoyl azide is its thermal or photochemical decomposition, which triggers the Curtius rearrangement to form the isocyanate and liberate nitrogen gas. orgsyn.orgwikipedia.org The stability of the acyl azide is a critical factor; it is a thermally unstable compound that can rearrange to the isocyanate at elevated temperatures. orgsyn.orgyonsei.ac.kr This inherent instability necessitates careful handling and controlled reaction conditions to prevent premature or uncontrolled decomposition. yonsei.ac.kr

Curtius Rearrangement as a Primary Synthetic Route to this compound

The Curtius rearrangement is a cornerstone reaction in organic chemistry for converting carboxylic acids and their derivatives into isocyanates, and subsequently into amines, ureas, or carbamates. nih.gov It stands as the principal method for synthesizing this compound from its acyl azide precursor. organic-chemistry.org

Mechanistic Considerations of the Curtius Rearrangement for 4-Nitrobenzoyl Azide

First described by Theodor Curtius in 1885, the rearrangement involves the thermal decomposition of an acyl azide. wikipedia.org The mechanism has been a subject of considerable study. An early hypothesis suggested a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the loss of nitrogen gas, followed by the migration of the R-group to the electron-deficient nitrogen to form the isocyanate. nih.gov

However, more recent research, supported by the absence of nitrene insertion byproducts and by thermodynamic calculations, indicates that the thermal Curtius rearrangement likely proceeds through a concerted mechanism. wikipedia.orgresearchgate.net In this concerted pathway, the migration of the 4-nitrophenyl group occurs simultaneously with the extrusion of nitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.orgresearchgate.net This migration happens with complete retention of the migrating group's configuration. wikipedia.orgnih.govnumberanalytics.com In contrast, photochemical Curtius rearrangements can proceed through either a concerted pathway or via a nitrene intermediate. nih.govresearchgate.net The presence of an electron-withdrawing group, such as the nitro group on the aromatic ring, is known to accelerate the reaction rate. numberanalytics.com

Optimization of Reaction Conditions for Isocyanate Formation

Optimizing the Curtius rearrangement of 4-nitrobenzoyl azide is crucial for maximizing the yield of the desired isocyanate and minimizing side reactions. Several strategies can be employed:

Catalysis: The use of Lewis or Brønsted acid catalysts, such as boron trifluoride or boron trichloride, has been shown to significantly lower the required decomposition temperature (by approximately 100 °C) and improve the isocyanate yield. wikipedia.org

Solvent and Concentration: Carrying out the reaction in dilute solutions can lead to higher yields, as it minimizes intermolecular side reactions. znaturforsch.com

Energy Input: Alternative energy sources like microwave irradiation can be used to accelerate the reaction. numberanalytics.com

Flow Chemistry: For scalability, continuous flow chemistry offers a method to carefully control temperature and reaction time, potentially improving yield and safety. numberanalytics.com

Mechanochemistry: Recent studies have explored the use of high-speed ball milling as a mechanochemical approach. yonsei.ac.kracs.org This technique allows for the controlled rearrangement of thermally unstable acyl azides, like 4-nitrobenzoyl azide, into isocyanates, sometimes achieving higher yields than traditional solution-based thermal methods and avoiding abrupt decomposition. yonsei.ac.kracs.org

Table 2: Optimization Strategies for the Curtius Rearrangement

| Strategy | Effect | Details | Source(s) |

|---|---|---|---|

| Lewis Acid Catalysis | Lowers decomposition temperature, increases yield | Boron trifluoride can reduce the required temperature by ~100 °C. wikipedia.org | wikipedia.org |

| Dilute Solution | Increases yield | Minimizes intermolecular side reactions. znaturforsch.com | znaturforsch.com |

| Microwave Irradiation | Accelerates reaction | Provides an alternative energy source for heating. numberanalytics.com | numberanalytics.com |

Alternative Synthetic Strategies for Acyl Isocyanates

While the Curtius rearrangement is a primary route, other synthetic methods exist for the preparation of acyl isocyanates, which could potentially be applied to this compound.

From Primary Amides: A common alternative involves the reaction of primary amides with oxalyl chloride. wikipedia.org A patented process describes reacting a salt of a carboxamide (like a hydrohalide) with oxalyl chloride, followed by heating, to produce the acyl isocyanate in high yields. google.com

Reductive Carbonylation: Aryl isocyanates can be synthesized via the palladium-catalyzed reductive carbonylation of nitroarenes. wikipedia.orguniversiteitleiden.nl This method avoids the use of phosgene (B1210022), but requires a catalyst to prevent side reactions involving nitrene intermediates. wikipedia.org

Other Rearrangements: The Lossen rearrangement, which converts a hydroxamic acid to an isocyanate, and the Schmidt reaction, where a carboxylic acid is treated with hydrazoic acid, are other named reactions that yield isocyanates. wikipedia.org

From 2-Oxoamides: A novel, metal-free method utilizes an N-iodosuccinimide (NIS)-mediated Hofmann-type rearrangement of 2-oxoamides to generate acyl isocyanate intermediates under mild conditions. acs.org

From Carboxylic Acids: A one-step synthesis from carboxylic acids can be achieved using a mixed reagent system of trichloroisocyanuric acid and triphenylphosphine. researchgate.net

In Situ Generation: For certain applications, acyl isocyanates can be generated in situ from amides and then reacted with other reagents, such as amidines, to form heterocyclic compounds in a scalable process. organic-chemistry.org

These alternative strategies offer different advantages, such as avoiding potentially hazardous azide intermediates or utilizing more readily available starting materials.

Phosgenation and Phosgene-Surrogate Approaches (e.g., oxalyl chloride)

The use of phosgene and its surrogates represents a classical approach to the synthesis of isocyanates. These methods typically involve the reaction of a primary amide with a phosgene-based reagent.

Phosgene itself can be used for the synthesis of isocyanates from amines. acs.org However, due to its extreme toxicity, safer alternatives are often preferred in a laboratory setting. acs.org Phosgene surrogates, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate), offer a solid and less hazardous alternative to gaseous phosgene. orgsyn.orgnih.gov These reagents can be used to convert primary amines to isocyanates, often in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane. orgsyn.org

A common and safer laboratory alternative to phosgene for the conversion of primary amides to acyl isocyanates is oxalyl chloride. acs.orgorgsyn.org The reaction of an α-chloroacetamide with oxalyl chloride in ethylene (B1197577) dichloride, for instance, yields the corresponding α-chloroacetyl isocyanate. orgsyn.org The general procedure involves treating the amide with oxalyl chloride, often at a low temperature initially, followed by heating to drive the reaction to completion. orgsyn.org The reaction must be carried out under anhydrous conditions as acyl isocyanates are reactive towards water. orgsyn.org

Table 1: General Conditions for Acyl Isocyanate Synthesis from Amides using Oxalyl Chloride

| Parameter | Value/Condition | Reference |

| Starting Material | Primary Amide | orgsyn.org |

| Reagent | Oxalyl Chloride | orgsyn.org |

| Solvent | Ethylene Dichloride | orgsyn.org |

| Temperature | Initial cooling (ice bath), then reflux | orgsyn.org |

| Work-up | Distillation under reduced pressure | orgsyn.org |

Emerging Methodologies for Acyl Isocyanate Synthesis

More recent synthetic strategies for acyl isocyanates often focus on rearrangement reactions that offer milder conditions and avoid the use of highly toxic reagents.

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. researchgate.netwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the migrating group's stereochemistry. wikipedia.org The isocyanate can be isolated if the reaction is performed in an inert solvent. nrochemistry.com

The synthesis of the precursor, 4-nitrobenzoyl azide, can be achieved by reacting 4-nitrobenzoyl chloride with sodium azide in an aqueous acetone solution. A detailed procedure for the synthesis of a similar compound, m-nitrobenzazide, is available and can be adapted. orgsyn.org

Table 2: Synthesis of 4-Nitrobenzoyl Azide

| Parameter | Value/Condition | Reference |

| Starting Material | 4-Nitrobenzoyl Chloride | orgsyn.org |

| Reagent | Sodium Azide | orgsyn.org |

| Solvent | Acetone/Water | orgsyn.org |

| Temperature | 20-25 °C | orgsyn.org |

| Yield | ~90% (for p-nitrobenzazide) | orgsyn.org |

Once the acyl azide is prepared, it can undergo the Curtius rearrangement upon heating in an inert solvent like toluene (B28343) to yield the isocyanate. nrochemistry.com

The Lossen rearrangement is another method for preparing isocyanates, which involves the conversion of a hydroxamic acid or its derivatives. researchgate.netuni-muenchen.de The reaction typically proceeds by activating the hydroxamic acid, for instance, by O-acylation, followed by treatment with a base. uni-muenchen.de This rearrangement offers a pathway to isocyanates under mild conditions and avoids the use of potentially explosive azide reagents. researchgate.net While specific details for the Lossen rearrangement to yield this compound are not extensively documented in the provided results, the general mechanism involves the formation of an O-acylated hydroxamic acid intermediate which then rearranges to the isocyanate. uni-muenchen.de

Other emerging techniques include catalytic methods. For instance, palladium-catalyzed reductive carbonylation of nitroaromatics can produce isocyanates. acs.org Rhodium(III)-catalyzed amidation of C-H bonds with isocyanates has also been developed, showcasing advanced catalytic approaches in this field. google.com

Isolation Techniques for this compound

The isolation and purification of isocyanates require careful consideration of their reactivity, particularly towards moisture. orgsyn.org For solid isocyanates like this compound, crystallization is a common purification method.

General techniques for the purification of isocyanates include distillation and melt crystallization. acs.orgnih.govgoogle.comgea.comacs.org Distillation is suitable for liquid isocyanates and is typically performed under reduced pressure to avoid thermal decomposition. orgsyn.org Melt crystallization is an effective technique for purifying solid isocyanates, where a crystalline solid is formed from its melt, leaving impurities behind in the liquid phase. acs.orgnih.govgea.comacs.org

For solid compounds, recrystallization from an appropriate solvent is a standard purification method. The choice of solvent is crucial and should be inert towards the isocyanate. For the related m-nitrobenzazide, a mixture of benzene (B151609) and ligroin has been used for recrystallization. orgsyn.org For 4-nitrobenzoyl chloride, recrystallization from ligroin or carbon tetrachloride yields fine yellow needles. orgsyn.org While a specific recrystallization procedure for this compound is not detailed in the provided search results, a similar approach using inert, non-polar solvents would likely be effective. The process would involve dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration and dried under vacuum.

Table 3: General Isolation Techniques for Solid Isocyanates and Related Compounds

| Technique | Description | Applicable to | Reference |

| Recrystallization | Dissolving the solid in a hot solvent and allowing it to crystallize upon cooling. | Solid compounds | orgsyn.orgorgsyn.org |

| Melt Crystallization | Forming crystals from the molten state of the compound. | Solid compounds | acs.orgnih.govgea.comacs.org |

| Distillation (for precursors) | Purifying a liquid by selective boiling and condensation. | Liquid precursors (e.g., 4-nitrobenzoyl chloride) | orgsyn.org |

Elucidation of Reactivity and Reaction Mechanisms of 4 Nitrobenzoyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, rendering it prone to reactions with a wide range of nucleophiles. cymitquimica.comnih.gov This reactivity is further enhanced in 4-nitrobenzoyl isocyanate due to the electron-withdrawing nature of the 4-nitrobenzoyl group. Nucleophilic addition reactions are fundamental to the chemical behavior of isocyanates and proceed via an initial attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Reactions with Primary and Secondary Amines: Formation of Urea (B33335) and Thiourea (B124793) Derivatives

Primary and secondary amines readily react with isocyanates to form substituted ureas. wikipedia.orgresearchgate.net This reaction is a cornerstone of polyurethane and polyurea chemistry. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate.

The synthesis of N-(4-nitrobenzoyl)-N'-(aryl)thioureas is a prominent application of the reactivity of this compound. These compounds are typically prepared by the reaction of 4-nitrobenzoyl chloride with a thiocyanate (B1210189) salt (such as potassium thiocyanate) to generate 4-nitrobenzoyl isothiocyanate in situ. This intermediate then reacts with a primary amine, such as 4-aminobenzonitrile, to yield the corresponding N-(4-nitrobenzoyl)-N'-(aryl)thiourea. mdpi.compreprints.orggrafiati.com High yields of these thiourea derivatives have been reported through this methodology. mdpi.compreprints.org The resulting compounds are often characterized by spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR. mdpi.comresearchgate.net

For instance, the reaction of 4-nitrobenzoyl chloride with potassium thiocyanate in acetone (B3395972), followed by the addition of 4-aminobenzonitrile, produces N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea in high yield. mdpi.compreprints.org

Table 1: Synthesis of N-aroyl-N′-(4′-cyanophenyl)thioureas

| Entry | Aroyl Chloride | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | 4-aminobenzonitrile | N-benzoyl-N′-(4′-cyanophenyl)thiourea | 87 |

| 2 | 4-Nitrobenzoyl chloride | 4-aminobenzonitrile | N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea | High |

Data sourced from a study on the synthesis and characterization of N-aroyl-N′-(4′-cyanophenyl)thioureas. mdpi.com

The reactivity of isocyanates is significantly influenced by the electronic nature of their substituents. nih.gov Electron-withdrawing groups attached to the isocyanate, such as the nitro group in this compound, increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. nih.govscribd.com Conversely, electron-donating groups decrease reactivity. nih.gov

In the context of reactions with amines, the basicity and nucleophilicity of the amine also play a crucial role. More basic amines are generally more reactive towards isocyanates. researchgate.net The steric hindrance of both the isocyanate and the amine can also affect the reaction rate. scribd.com

Studies on the aminolysis of related ester compounds have shown that the nature of the substituent on the benzoyl ring has a profound effect on the reaction rate. For example, in the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, electron-withdrawing substituents on the benzoyl ring increase the reaction rate. researchgate.net A similar trend is expected for the reaction of substituted benzoyl isocyanates with amines.

Reactions with Alcohols: Urethane (B1682113) Derivatives Synthesis

Isocyanates react with alcohols to form urethanes (also known as carbamates). wikipedia.orgkuleuven.be This reaction is of immense industrial importance, forming the basis of polyurethane production. kuleuven.beresearchgate.netgoogle.com The reaction mechanism involves the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. kuleuven.be

The reaction of this compound with an alcohol (ROH) yields the corresponding N-(4-nitrobenzoyl)carbamate. The rate of this reaction is influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. scribd.comkuleuven.be The reaction can be catalyzed by various compounds, including Lewis acids and bases. google.com

A detailed mechanistic study on the alkaline hydrolysis of aryl esters of N-(4-nitrobenzoyl) carbamic acids has provided insights into the formation of these urethane-like structures. karger.com

Reactions with Water: Carbamic Acid Intermediates and Carbon Dioxide Evolution

The reaction of isocyanates with water proceeds through an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgresearchgate.netresearchgate.netl-i.co.uk This reaction is particularly important in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent. wikipedia.orgl-i.co.uk

The initial step is the nucleophilic addition of water to the isocyanate group to form the corresponding carbamic acid. researchgate.netl-i.co.uk This intermediate is generally unstable and readily decarboxylates. l-i.co.uk The resulting amine can then react with another molecule of isocyanate to form a urea linkage. wikipedia.org

Cycloaddition Chemistry of this compound

Isocyanates can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions provide routes to various heterocyclic compounds. The electron-deficient nature of the C=N and C=O bonds in this compound makes it a good candidate for such reactions.

While specific examples of cycloaddition reactions involving this compound itself are not extensively detailed in the provided search results, the general reactivity of isocyanates in cycloadditions is well-established. For example, isocyanides, which are related to isocyanates, are known to undergo [4+1] cycloaddition reactions with various substrates to form five-membered heterocycles. rsc.org It is plausible that this compound could participate in similar cycloaddition pathways, for instance, in [2+2+2] cycloadditions of alkynes to form substituted benzene (B151609) derivatives. uwindsor.ca Further research in this area could reveal novel synthetic applications for this reactive intermediate.

[2+2] and [4+2] Cycloaddition Pathways

Isocyanates are well-documented participants in cycloaddition reactions, where they can function as dienophiles in [4+2] Diels-Alder reactions or engage in [2+2] cycloadditions. wikipedia.orgwikipedia.org The reactivity of aroyl isocyanates, such as this compound, is influenced by the electronic nature of the aromatic ring.

In the context of aza-Diels-Alder reactions, chiral 2-alkenyldihydrooxazoles have been shown to react with various aryl and arylsulfonyl isocyanates. These reactions typically yield dihydropyrimidone derivatives. However, in a study involving 4-nitrophenyl isocyanate, a close structural analog to this compound, no product could be successfully isolated. It is presumed that the corresponding β-lactam intermediate, if formed, is highly susceptible to hydrolysis, preventing its isolation. psu.edu This outcome highlights the significant impact of the strongly electron-withdrawing nitro group on the stability of potential cycloadducts. In contrast, research on benzoyl isocyanate, which lacks the nitro group, shows it reacts with diazomethane (B1218177) to form a 2-phenyl-4-oxazolone rather than the β-lactam that is formed with other isocyanates like p-bromophenyl isocyanate. sci-hub.se

Further theoretical studies have explored polar [4+2] Diels-Alder cycloadditions involving acylium cations, where the 4-nitrobenzoyl cation is a noted participant. researchgate.net This suggests that under certain conditions, species derived from or related to this compound could engage in such cycloaddition pathways.

Table 1: Observed Reactivity of Nitro-Substituted Isocyanates in Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Outcome | Presumed Reason | Reference |

| 4-Nitrophenyl isocyanate | Alkenyldihydrooxazole | Aza-Diels-Alder | No product isolated | Ease of hydrolysis of the β-lactam intermediate | psu.edu |

| Benzoyl isocyanate | Diazomethane | Cycloaddition | 2-Phenyl-4-oxazolone (not β-lactam) | Distinct reactivity of aroyl isocyanates | sci-hub.se |

Reactions with Carbodiimides: Formation of Heterocyclic Adducts

The reaction between isocyanates and carbodiimides is a fundamental process in heterocyclic synthesis. rsc.org While direct studies on this compound with carbodiimides are not extensively detailed in the literature, the reactivity of the analogous 4-nitrobenzoyl isothiocyanate provides valuable insights. In reactions with alkyl azides, most aroyl isothiocyanates yield 1,2,4-thiadiazoles as the major product. However, the reaction involving p-nitrobenzoyl isothiocyanate is a notable exception, where the 1,2,4-thiadiazole (B1232254) is not the main product, indicating that the nitro-substituent significantly alters the reaction course. researchgate.net

In a related area, N-heterocyclic carbenes (NHCs) react with carbodiimides (CDIs) to form stable, zwitterionic amidinate betaine (B1666868) adducts. nih.gov This demonstrates the general capacity of the carbodiimide (B86325) functional group to participate in addition reactions to form heterocyclic structures. The formation of carbodiimides can also be achieved via the catalytic decarboxylation of isocyanates, a process that has been investigated both experimentally and theoretically, underscoring the close chemical relationship between these two functional groups. wikipedia.orgmdpi.com

Intermolecular Cycloaddition Studies with Diverse Dipolarophiles

This compound is expected to be an effective dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. mdpi.com The electron-withdrawing nature of the 4-nitrobenzoyl group enhances the electrophilicity of the isocyanate's C=N bond, making it susceptible to attack by 1,3-dipoles such as nitrones and azomethine ylides.

Computational studies using density functional theory (DFT) have elucidated the mechanism of cycloaddition between nitrones and isocyanates. nih.gov These reactions can lead to the formation of 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. The mechanism is highly dependent on the solvent environment; it is predicted to be a concerted process in the gas phase and in nonpolar solvents, but shifts to a stepwise mechanism in polar solvents. In the stepwise pathway, the reaction is initiated by the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. Regardless of the solvent, the formation of 1,2,4-oxadiazolidin-5-ones is favored both kinetically and thermodynamically, which aligns with experimental findings. nih.gov

Table 2: Mechanistic Details of Nitrone-Isocyanate Cycloaddition (DFT Study)

| Feature | Description | Reference |

| Products | 1,2,4-Oxadiazolidin-5-ones (major), 1,4,2-Dioxazolidines (minor) | nih.gov |

| Mechanism (Gas Phase/Apolar Solvent) | Concerted | nih.gov |

| Mechanism (Polar Solvent) | Stepwise, via a zwitterionic intermediate | nih.gov |

| Initiation Step (Stepwise) | Nucleophilic attack of nitrone oxygen on isocyanate carbon | nih.gov |

| Thermodynamic Control | Formation of 1,2,4-oxadiazolidin-5-one is favored | nih.gov |

Other common 1,3-dipoles, such as azomethine ylides, are also known to react with various dipolarophiles, including carbonyls and other hetero-cumulenes, to yield heterocyclic products like oxazolidines and pyrrolidines. ysu.amresearchgate.netnih.govorganic-chemistry.org Similarly, nitrile oxides are versatile intermediates that undergo cycloaddition with dipolarophiles to form isoxazolines and isoxazoles. ijpcbs.com These established reaction classes suggest that this compound is a viable substrate for cycloadditions with a wide range of 1,3-dipoles.

Intramolecular Rearrangements and Isomerizations

Thermal Stability and Rearrangement Pathways

The stability of aroyl isocyanates is intrinsically linked to potential rearrangement pathways. Computational studies have investigated the rearrangement of acyl and aroyl thiocyanates and cyanates to their more stable isothiocyanate and isocyanate isomers. acs.orgresearchgate.net While many aliphatic derivatives are highly unstable and rearrange at or below room temperature, several aroyl thiocyanates can be isolated.

A key finding from these studies is that substituted benzoyl thiocyanates, such as 2,6-dimethyl-4-nitrobenzoyl thiocyanate, are isolable but demonstrate thermal instability, readily rearranging to the corresponding isothiocyanate. acs.orgresearchgate.net This provides strong evidence that the parent 4-nitrobenzoyl cyanate (B1221674), if formed, would also be prone to thermal rearrangement to this compound. This rearrangement is a highly exothermic process. acs.org The formation of isocyanates through the thermal rearrangement of acyl azides, known as the Curtius rearrangement, is another well-established transformation. wikipedia.org

Mechanistic Studies on Rearrangement Processes

Mechanistic investigations, primarily through computational chemistry at the B3LYP/6-311+G(d,p) level, have provided detailed insights into these rearrangement processes. acs.orgresearchgate.net The unimolecular gas-phase rearrangement of benzoyl thiocyanate to benzoyl isothiocyanate has a calculated activation barrier of approximately 30 kcal/mol. acs.org This is consistent with the experimental observation that benzoyl thiocyanate is detectable but unstable at room temperature. acs.org

Two primary types of rearrangements have been studied. The first involves the conversion of a cyanate or thiocyanate to an isocyanate or isothiocyanate, which proceeds via interaction between the Highest Occupied Molecular Orbital (HOMO) of the (thio)cyanate anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl cation. The second type involves a 1,3-shift of the group attached to the acyl function, proceeding through a four-membered cyclic, zwitterionic transition state. acs.orgresearchgate.net In some systems, such as the Lossen rearrangement, the isocyanate product can itself act as a "pseudo-catalyst" for the transformation. nih.gov

Table 3: Calculated Activation Barriers for Rearrangement of Benzoyl Derivatives

| Rearrangement Reaction | Calculated Activation Barrier (kcal/mol) | Reference |

| Benzoyl thiocyanate → Benzoyl isothiocyanate | 30 | acs.orgresearchgate.net |

| Acetyl thiocyanate → Acetyl isothiocyanate | 31 | acs.orgresearchgate.net |

| Ethoxycarbonyl thiocyanate → Ethoxycarbonyl isothiocyanate | 42 | acs.orgresearchgate.net |

Catalysis in this compound Transformations

Catalysis offers a powerful means to control the diverse reactions of isocyanates, including cycloadditions and polymerizations. rsc.org Various catalytic systems have been developed for isocyanate transformations, many of which are applicable to this compound.

Palladium catalysis has been employed in decarboxylative cyclizations where a Pd π-allyl alkoxide intermediate attacks an isocyanate. whiterose.ac.uk While the specific isocyanate was not named in the mechanistic scheme, the related experimental work involved a 4-nitrobenzoyl moiety, suggesting its compatibility with this type of catalytic cycle. whiterose.ac.uk Nickel(0) complexes, often paired with phosphine (B1218219) or phosphoramidite (B1245037) ligands, are effective catalysts for the [2+2+2] cycloaddition of two isocyanate molecules with an allene, yielding dihydropyrimidine-2,4-diones. nih.gov

Hydroboration of isocyanates can be catalyzed by a cyclic carbodiphosphorane, which activates pinacolborane to facilitate hydride transfer and B–N bond formation, yielding N-boryl formamide (B127407) products at room temperature. researchgate.netchemrxiv.orgnih.gov Furthermore, the trimerization of isocyanates to form isocyanurates can be catalyzed by a range of species, including tertiary amines, tin carboxylates, and various anionic catalysts, with the product distribution depending heavily on the catalyst and the ratio of reactants. rsc.org

Advanced Spectroscopic and Structural Characterization of 4 Nitrobenzoyl Isocyanate and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Nitrobenzoyl isocyanate, ¹H and ¹³C NMR provide direct insights into the hydrocarbon framework, while heteronuclear NMR can be employed to study its reaction adducts.

¹H NMR Chemical Shift Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, consistent with its substituted benzene (B151609) ring. The presence of two potent electron-withdrawing groups—the nitro (-NO₂) group and the benzoyl isocyanate (-CO-NCO) group—in a para arrangement significantly influences the electronic environment of the aromatic protons. This results in a substantial downfield shift of their resonance signals.

The spectrum is expected to display a classic AA'BB' system, which often simplifies to two distinct doublets due to the symmetry of the para-substituted ring.

The protons ortho to the nitro group (H₂) are deshielded to a greater extent and are expected to resonate at a lower field, typically in the range of δ 8.30 - 8.45 ppm .

The protons ortho to the carbonyl group (H₃) are also strongly deshielded and typically appear at a chemical shift of around δ 8.10 - 8.35 ppm . preprints.orgchemicalbook.com

The coupling between these adjacent protons results in the characteristic doublet splitting pattern for each signal. The exact chemical shifts can be influenced by the solvent used for the analysis.

| Proton | Position on Ring | Expected Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| H₂ | Ortho to -NO₂ | 8.30 - 8.45 | Doublet |

| H₃ | Ortho to -CO-NCO | 8.10 - 8.35 | Doublet |

¹³C NMR Spectroscopic Insights into Carbonyl and Aromatic Carbons

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Due to the molecular symmetry, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carbonyl carbon. The chemical shifts are heavily influenced by the electron-withdrawing substituents.

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is significantly deshielded and appears far downfield. For related N-(4-nitrobenzoyl) compounds, this signal is observed in the range of δ 165 - 170 ppm . preprints.org

Aromatic Carbons:

The quaternary carbon attached to the nitro group (C₄) is expected around δ 150 ppm .

The quaternary carbon bonded to the carbonyl group (C₁) is typically found in the region of δ 135 - 140 ppm . chemicalbook.comchemicalbook.com

The carbons ortho to the nitro group (C₃) resonate around δ 130 - 132 ppm .

The carbons ortho to the carbonyl group (C₂) are found in the region of δ 124 - 125 ppm . preprints.orgchemicalbook.comchemicalbook.com

The carbon of the isocyanate group (-NCO) also gives a characteristic signal, typically appearing in the range of δ 120-130 ppm.

| Carbon | Position | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Carbonyl | 165 - 170 |

| C₄ | Aromatic (ipso to -NO₂) | ~150 |

| C₁ | Aromatic (ipso to -CO-NCO) | 135 - 140 |

| C₃ | Aromatic (ortho to -NO₂) | 130 - 132 |

| C₂ | Aromatic (ortho to -CO-NCO) | 124 - 125 |

| N=C=O | Isocyanate | 120 - 130 |

Heteronuclear NMR Techniques for Detailed Structural Assignment (e.g., ³¹P NMR in complexes)

The highly electrophilic carbon of the isocyanate group in this compound can react with nucleophiles such as tertiary phosphines. The resulting adducts can be studied using ³¹P NMR spectroscopy. This technique provides valuable information about the electronic environment of the phosphorus atom, which changes significantly upon reaction.

Upon reaction of a tertiary phosphine (B1218219) (e.g., triphenylphosphine, PPh₃), which typically has a ³¹P chemical shift in the range of δ -5 to -10 ppm, with an isocyanate, a zwitterionic intermediate or a more stable cyclic adduct may be formed. elte.huresearchgate.net This bonding interaction alters the coordination and electronic density around the phosphorus atom, leading to a substantial downfield shift in its ³¹P NMR signal. For instance, the formation of a phosphine oxide, a potential product from the reaction, would result in a signal appearing much further downfield, typically in the range of δ +25 to +50 ppm . magritek.comresearchgate.net Therefore, ³¹P NMR serves as an excellent tool to monitor the progress of such reactions and to characterize the structure of the resulting phosphorus-containing adducts. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally useful for identifying the specific functional groups present in a molecule. nih.gov For this compound, these methods provide unambiguous evidence for the isocyanate, nitro, and carbonyl moieties.

Characteristic Absorption Bands of the Isocyanate Functional Group

The isocyanate (-N=C=O) functional group is one of the most readily identifiable groups in IR spectroscopy. It gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration. This band is highly characteristic because it appears in a region of the spectrum (the "diagnostic region") where few other functional groups absorb.

IR: The asymmetric stretching vibration (νₐₛ) of the -N=C=O group in this compound is observed as a prominent, intense band in the range of 2240 - 2280 cm⁻¹ . researchgate.net

Raman: This mode is also active in Raman spectroscopy, appearing in the same frequency range, although its intensity can vary. researchgate.net

The position and high intensity of this band make it a definitive marker for the presence of the isocyanate group.

Analysis of Nitro and Carbonyl Stretching Frequencies

The nitro and carbonyl groups also exhibit characteristic stretching vibrations that are readily identified in the IR and Raman spectra.

Nitro Group (-NO₂): The nitro group has two distinct stretching vibrations:

An asymmetric stretch (νₐₛ) , which appears as a strong band typically between 1515 and 1560 cm⁻¹ .

A symmetric stretch (νₛ) , which is a medium to strong band found between 1345 and 1385 cm⁻¹ .

Carbonyl Group (C=O): The stretching vibration (ν) of the carbonyl group in the benzoyl moiety is also a strong absorption. Its frequency is influenced by conjugation with the aromatic ring. For N-aroyl thioureas containing the 4-nitrobenzoyl group, this band is observed around 1662 cm⁻¹ . preprints.org For this compound, it is expected in the range of 1680 - 1720 cm⁻¹ .

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2240 - 2280 | Very Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Symmetric Stretch | 1345 - 1385 | Medium-Strong |

In-situ Raman Spectroscopy for Reaction Monitoring

In-situ Raman spectroscopy serves as a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions involving isocyanates. aiche.orgaiche.org This non-invasive technique provides molecular-level information, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. aiche.org

For reactions involving this compound, the most prominent and characteristic vibrational band is the strong stretching mode of the isocyanate group (-N=C=O) which appears in the 2250-2280 cm⁻¹ region of the Raman spectrum. researchgate.net The intensity of this peak is directly proportional to the concentration of the unreacted this compound in the reaction mixture.

As the reaction proceeds, for instance, with a nucleophile such as an alcohol or an amine, the isocyanate group is consumed. Consequently, in-situ Raman monitoring would show a time-dependent decrease in the intensity of the -N=C=O peak. Simultaneously, new Raman bands corresponding to the forming product, such as a urethane (B1682113) or urea (B33335) linkage, would appear and grow in intensity. By creating a calibration model, the spectral data can be converted into concentration profiles, enabling the calculation of reaction rates and the determination of reaction endpoints with high precision. aiche.org

Table 1: Key Raman Bands for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2260 | Decreases in intensity |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Remains relatively constant |

| Urethane (-NH-C=O) | Amide I (C=O Stretch) | ~1640-1700 | Increases in intensity |

Note: Exact wavenumbers can vary based on the specific molecular environment and solvent.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound and its adducts, providing critical information on molecular weight and structure. nih.gov The choice of ionization technique is crucial for obtaining informative spectra, especially for reactive molecules like isocyanates, which are often analyzed as more stable derivatives.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing the polar adducts of this compound, such as urethanes and ureas. nih.gov In positive-ion mode, ESI-MS spectra of these derivatives typically show prominent peaks corresponding to the protonated molecule [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺, which can be present as impurities in the sample or solvent. nih.govcopernicus.org The formation of these adducts can aid in the confirmation of the molecular weight.

For example, the reaction of this compound with an amine (R-NH₂) forms a urea derivative. ESI-MS analysis would be used to confirm the formation of the desired product by identifying its corresponding molecular ion peaks. Derivatization of compounds with isocyanates has also been used as a strategy to enhance ESI response for molecules that are otherwise difficult to analyze. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. nih.gov This capability is crucial for confirming the identity of novel this compound adducts and distinguishing between compounds with the same nominal mass but different elemental compositions.

For a synthesized derivative of this compound, HRMS would be used to verify that the experimentally measured exact mass matches the theoretically calculated mass for the expected chemical formula. Any significant deviation would suggest an incorrect structural assignment or the presence of an unexpected product. This level of certainty is essential for the structural elucidation of new chemical entities.

Table 2: Theoretical Exact Masses of a Hypothetical Adduct (Product of this compound and Aniline)

| Ion Species | Chemical Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₄H₁₁N₃O₃ | 269.0795 |

| [M+H]⁺ | C₁₄H₁₂N₃O₃⁺ | 270.0873 |

| [M+Na]⁺ | C₁₄H₁₁N₃O₃Na⁺ | 292.0693 |

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While this compound itself is highly reactive, its stable crystalline derivatives are frequently studied to understand their molecular geometry and intermolecular interactions. researchgate.netmdpi.com

Single-crystal X-ray diffraction analysis of adducts derived from this compound provides precise information on bond lengths, bond angles, and torsional angles. researchgate.net This data allows for the unequivocal confirmation of the molecular structure and reveals the conformation adopted by the molecule in the crystal lattice.

For instance, in the structure of N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea, formed from this compound, the analysis confirms the connectivity and reveals the relative orientations of the nitrobenzoyl and cyanophenyl moieties. researchgate.netmdpi.com Such studies are fundamental to understanding the structure-property relationships in these materials.

The packing of molecules in a crystal is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role in derivatives of this compound. researchgate.netrsc.org The urea or urethane groups formed from the isocyanate are excellent hydrogen bond donors (N-H) and acceptors (C=O). mdpi.com

Table 3: Example of Hydrogen Bond Parameters in a this compound Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

|---|---|---|---|---|---|

| N-H···O | ~0.86 | ~2.10 | ~2.75 | ~135 | Intramolecular |

| N-H···S | ~0.86 | ~2.55 | ~3.40 | ~170 | Intermolecular |

Note: Data are representative values based on typical thiourea (B124793) derivative structures.

Conformational Analysis in the Crystalline State

The conformational properties of this compound adducts, particularly ureas derived from it, have been elucidated through single-crystal X-ray diffraction studies. The crystalline state provides a unique opportunity to understand the intrinsic geometric preferences of these molecules and the intermolecular forces that govern their assembly into well-ordered supramolecular structures. The conformation is primarily defined by the dihedral angles between the planar urea backbone and the two flanking aryl rings.

In the crystalline structures of N-aryl-N′-4-nitrophenyl ureas, the molecular conformation and hydrogen bonding motifs are intricately linked. The phenyl rings typically exhibit a twisted orientation relative to the plane of the urea group. This non-planar conformation is a result of balancing steric hindrance between the ortho-hydrogens of the rings and the carbonyl group, with the electronic effects that would favor planarity for extended π-conjugation.

A dominant feature in the crystal packing of these adducts is the formation of robust hydrogen-bonded synthons. The urea functionality, with its two N-H donors and one C=O acceptor, readily forms strong, directional hydrogen bonds. A common and persistent motif is the one-dimensional tape or ribbon structure, where molecules are linked head-to-tail by N-H···O=C hydrogen bonds. In this arrangement, the oxygen atom of the carbonyl group often acts as a bifurcated acceptor.

The presence of the electron-withdrawing 4-nitro group significantly influences the crystal packing. It can participate in weaker C-H···O interactions and directs the formation of specific synthons, often competing with the primary urea···urea hydrogen bonds. The molecular conformation and the dominant hydrogen bond pattern are often interdependent; for instance, structures exhibiting the classic N-H···O tape motif tend to have their phenyl rings twisted out of the urea plane. Conversely, in structures where urea···nitro or urea···solvent synthons prevail, the rings may adopt a more coplanar arrangement.

The table below summarizes representative dihedral angles found in the crystalline state of a 4-nitrophenyl urea derivative, illustrating the non-planar molecular conformation.

| Dihedral Angle | Description | Value (°) |

| C1-N1-C(O)-N2 | Torsion angle defining the urea plane | ~180 |

| C(aryl1)-C-N1-C(O) | Dihedral angle between the 4-nitrophenyl ring and the urea plane | Varies |

| C(O)-N2-C-C(aryl2) | Dihedral angle between the second aryl ring and the urea plane | Varies |

Note: Specific values vary depending on the particular adduct and its polymorphic form.

Electrochemical Characterization (e.g., Cyclic Voltammetry) of Nitro Group Reduction Potentials

The electrochemical behavior of this compound and its derivatives is dominated by the reduction of the aromatic nitro group. Cyclic voltammetry (CV) is a powerful technique used to probe this process, providing information on the reduction potentials and the nature of the electron transfer steps.

The electrochemical reduction of aromatic nitro compounds is generally an irreversible process involving multiple electrons and protons. iiste.orgresearchgate.net In a typical CV experiment on a 4-nitrobenzoyl derivative, a distinct cathodic peak is observed during the negative-going potential scan. This peak corresponds to the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) derivative (-NHOH). iiste.orgresearchgate.net This is a four-electron, four-proton process, as illustrated by the general mechanism for nitroarene reduction. iiste.orgresearchgate.net

General Nitro Group Reduction: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

The precise potential at which this reduction occurs is sensitive to the molecular structure and the experimental conditions, including the solvent and supporting electrolyte. For instance, in the cyclic voltammogram of N-(4-nitrobenzoyl)-N'-4-cyanophenyl thiourea, an adduct of this compound, a well-defined cathodic peak corresponding to this reduction is observed. iiste.org The electron-withdrawing nature of the benzoyl isocyanate moiety (or its derivative form) influences the electron density on the nitrobenzene (B124822) ring, thereby affecting the ease of reduction.

The reduction process is typically irreversible, meaning no corresponding oxidation peak is seen on the reverse scan. This irreversibility indicates that the initially formed product, the hydroxylamine, does not readily oxidize back to the nitro group at the electrode surface under the timescale of the CV experiment. Further reduction of the hydroxylamine to an amine (-NH₂) can sometimes occur at more negative potentials, but the initial four-electron reduction is the most prominent feature. researchgate.net

The table below presents typical electrochemical data for the reduction of a 4-nitrobenzoyl derivative.

| Compound | Technique | Medium | Cathodic Peak Potential (Epc) | Process |

| N-(4-nitrobenzoyl)-N'-4-cyanophenyl thiourea | Cyclic Voltammetry | Acetonitrile (B52724) / 0.1 M LiClO₄ | Not specified in abstract | Irreversible reduction of -NO₂ to -NHOH |

Note: The exact peak potential is dependent on the scan rate and reference electrode used in the experiment.

Computational and Theoretical Investigations of 4 Nitrobenzoyl Isocyanate

Quantum Chemical Methodologies Applied to 4-Nitrobenzoyl Isocyanate

Quantum chemical methods are fundamental to the computational study of molecular systems. For a molecule such as this compound, these methodologies allow for the detailed investigation of its electronic characteristics and potential for chemical transformation.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. rsc.org It is particularly effective for calculating the molecular and electronic properties of compounds like this compound and its derivatives. researchgate.netmdpi.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, offering a more efficient alternative to solving the full many-electron wavefunction. mdpi.com

This approach is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For acyl isocyanates, DFT helps in understanding the electronic effects of substituents on their reactivity. For example, the strong electron-withdrawing nature of the para-nitro group in this compound significantly influences the electron distribution across the molecule, enhancing the electrophilicity of the isocyanate carbon. DFT calculations can quantify these effects by mapping the electron density and calculating orbital energies. researchgate.net Furthermore, conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors that rationalize and predict the behavior of molecules in chemical reactions. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov The functional approximates the exchange-correlation energy, a key component of the total electronic energy. A commonly used functional for organic molecules is B3LYP, a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. researchgate.netbiointerfaceresearch.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p), are frequently employed in calculations for organic compounds. researchgate.netsemanticscholar.org The notation indicates the complexity and flexibility of the basis set:

6-31G : A split-valence basis set where core orbitals are described by a single function and valence orbitals are split into two functions (an inner and an outer part).

(d) : Adds polarization functions on heavy (non-hydrogen) atoms, allowing for more flexibility in the orbital shape to describe bonding more accurately.

(d,p) : Adds polarization functions to both heavy and hydrogen atoms.

++ : Adds diffuse functions to both heavy and hydrogen atoms, which are important for describing systems with lone pairs, anions, or weak intermolecular interactions.

The selection of a basis set and functional is a trade-off between computational cost and desired accuracy. nih.gov For instance, geometry optimizations might be performed with a less demanding combination like B3LYP/6-31G(d), while more accurate single-point energy calculations or property predictions might use a larger basis set like 6-311++G(d,p). researchgate.netbiointerfaceresearch.com

Geometric and Conformational Analysis

Understanding the three-dimensional structure of this compound is crucial, as its geometry dictates its physical properties and how it interacts with other molecules.

A primary step in computational analysis is geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. cnr.it This process yields the most stable, or ground-state, structure of the molecule. The resulting optimized geometry provides key data, including bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, the geometry is largely defined by the planar phenyl ring, the nitro group, and the benzoyl isocyanate moiety. The isocyanate group (-N=C=O) itself has a nearly linear geometry. The bond connecting the carbonyl group to the isocyanate nitrogen is a critical parameter, as is the dihedral angle between the plane of the phenyl ring and the isocyanate group. Computational studies on analogous benzoyl isocyanates suggest that the molecule tends to adopt a planar or near-planar conformation.

Below is a table of representative, theoretically-derived bond parameters for this compound, based on typical values for similar molecular fragments.

Interactive Data Table: Predicted Bond Parameters for this compound

Note: These values are illustrative and based on DFT calculations of analogous structures. Actual experimental values may vary.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

| Bond Length | C(carbonyl)-O(carbonyl) | ~1.21 Å |

| Bond Length | C(carbonyl)-C(ring) | ~1.49 Å |

| Bond Length | C(carbonyl)-N(isocyanate) | ~1.40 Å |

| Bond Length | N(isocyanate)=C(isocyanate) | ~1.22 Å |

| Bond Length | C(isocyanate)=O(isocyanate) | ~1.17 Å |

| Bond Length | C(ring)-N(nitro) | ~1.48 Å |

| Bond Angle | C(ring)-C(carbonyl)-N(isocyanate) | ~115° |

| Bond Angle | N=C=O | ~175° |

| Dihedral Angle | O=C-N=C | ~0° (planar) or ~180° (planar) |

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. ucsb.edu For this compound, the most significant conformational flexibility comes from the rotation around the C(ring)-C(carbonyl) and C(carbonyl)-N(isocyanate) bonds.

Computational methods can map the potential energy surface by systematically changing a specific dihedral angle and calculating the energy at each step. nih.gov This generates an energy landscape, revealing the energy minima (stable conformers) and the energy barriers to rotation between them. nih.gov For similar molecules like 2,6-difluorobenzoyl isocyanate, studies show that the molecule predominantly exists in a planar or near-planar conformation to minimize steric interactions and maximize electronic conjugation. The presence of the nitro group is not expected to introduce significant steric hindrance that would force the molecule into a non-planar conformation.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals determines a molecule's reactivity. DFT is an excellent tool for probing this electronic structure. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO : Represents the outermost electrons and is associated with the ability of a molecule to donate electrons (nucleophilicity).

LUMO : Represents the lowest-energy site for accepting electrons and is associated with the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In benzoyl isocyanates, the LUMO is typically localized on the isocyanate and carbonyl carbons, indicating these are the primary sites for nucleophilic attack. The presence of the electron-withdrawing nitro group lowers the energy of the LUMO, making this compound a stronger electrophile compared to unsubstituted benzoyl isocyanate.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated: biointerfaceresearch.comfrontiersin.org

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8 * (I - A))

These descriptors provide a quantitative measure of the molecule's reactivity profile.

Interactive Data Table: Predicted Electronic Properties and Reactivity Descriptors for this compound

Note: These values are illustrative and based on DFT calculations of analogous structures. They serve to demonstrate the type of data obtained from computational analysis.

| Property | Predicted Value (eV) | Description |

| EHOMO | ~ -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -3.0 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | ~ 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 3.0 eV | Energy released when an electron is added |

| Chemical Hardness (η) | ~ 2.25 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ~ 2.87 eV | A measure of the overall electrophilic nature |

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. ossila.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comwikipedia.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity. researchgate.net

In the context of this compound, computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies and visualize the spatial distributions of the HOMO and LUMO. researchgate.netsapub.org The electron density distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

The HOMO-LUMO energy gap can be calculated using the energies of these orbitals (E_HOMO and E_LUMO). A larger energy gap implies higher stability and lower reactivity, whereas a smaller gap indicates a greater propensity for chemical reactions.

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates molecular stability and reactivity. researchgate.net |

Global and Local Chemical Reactivity Parameters

Global Reactivity Descriptors: These parameters describe the molecule's reactivity as a whole.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -E_LUMO.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more polarizable and more reactive.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index indicates a stronger electrophile. researchgate.netd-nb.info

Local Reactivity Descriptors: These parameters, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net They help in understanding the regioselectivity of reactions involving this compound.

| Global Reactivity Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released upon electron gain. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Capacity to accept electrons. researchgate.netd-nb.info |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. researchgate.netuni-muenchen.de

Red Regions: These areas indicate a negative electrostatic potential, signifying electron-rich regions. They are the most likely sites for electrophilic attack. researchgate.net

Blue Regions: These areas represent a positive electrostatic potential, indicating electron-deficient regions. They are susceptible to nucleophilic attack. researchgate.net

Green and Yellow Regions: These areas represent intermediate electrostatic potential. sapub.org

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the isocyanate group, making these sites attractive to electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the benzene (B151609) ring and the carbon atom of the isocyanate group, indicating their susceptibility to nucleophilic attack. researchgate.netuni-muenchen.de This visual representation is invaluable for understanding intermolecular interactions and predicting the initial steps of a chemical reaction. researchgate.netuni-muenchen.deajchem-a.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions involving this compound. acs.orgescholarship.org By modeling the reaction pathways, chemists can gain a deeper understanding of the transformation from reactants to products.

Transition State Characterization and Activation Energy Barriers